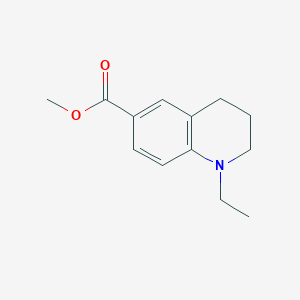
Methyl 1-ethyl-1,2,3,4-tetrahydroquinoline-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 1-ethyl-1,2,3,4-tetrahydroquinoline-6-carboxylate” is a chemical compound with the CAS Number: 2288709-86-2. It has a molecular weight of 219.28 . The IUPAC name for this compound is methyl 1-ethyl-1,2,3,4-tetrahydroquinoline-6-carboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H17NO2/c1-3-14-8-4-5-10-9-11 (13 (15)16-2)6-7-12 (10)14/h6-7,9H,3-5,8H2,1-2H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a solid or liquid at room temperature . It should be stored in a sealed container in a dry environment at 2-8°C .Aplicaciones Científicas De Investigación
Synthesis of Bioactive Natural Products
The compound serves as a key intermediate in the synthesis of bioactive natural products. Through cascade reactions, it can be transformed into highly substituted tetrahydroquinolines, which are prevalent in natural products with notable biological activity .
Pharmaceutical Agent Development
Methyl 1-ethyl-1,2,3,4-tetrahydroquinoline-6-carboxylate is utilized in the development of pharmaceutical agents. Its derivatives are known to be used in creating medications due to their structural significance in drug design .
Pesticide Production
Derivatives of this compound are employed in the production of pesticides. The tetrahydroquinoline core is often found in compounds with pesticidal properties .
Antioxidant Applications
The compound’s derivatives can act as antioxidants. This application is crucial in preventing oxidative stress, which can lead to various diseases .
Photosensitizer Role
In the field of photodynamic therapy, derivatives of Methyl 1-ethyl-1,2,3,4-tetrahydroquinoline-6-carboxylate can be used as photosensitizers. These compounds, when exposed to light, can produce reactive oxygen species that are useful in treating certain medical conditions .
Dye Industry
The tetrahydroquinoline derivatives are also used in dyes. Their chemical structure allows them to absorb and emit light at specific wavelengths, making them suitable for dye applications .
Antimicrobial and Antifungal Agents
Research has shown that certain derivatives exhibit antimicrobial and antifungal activities, making them potential candidates for treating infections .
Anticancer and Antiviral Agents
The structural motif of tetrahydroquinoline is significant in the synthesis of compounds with anticancer and antiviral properties. These derivatives are being studied for their potential to inhibit the growth of cancer cells and viruses .
Safety and Hazards
The compound has been classified with the signal word “Warning” and is associated with the hazard statements H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound are P261-P305+P351+P338, suggesting that one should avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes .
Propiedades
IUPAC Name |
methyl 1-ethyl-3,4-dihydro-2H-quinoline-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-3-14-8-4-5-10-9-11(13(15)16-2)6-7-12(10)14/h6-7,9H,3-5,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDESNHYANQBONP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC2=C1C=CC(=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-ethyl-1,2,3,4-tetrahydroquinoline-6-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

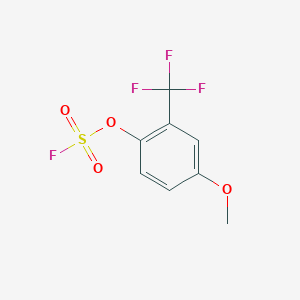
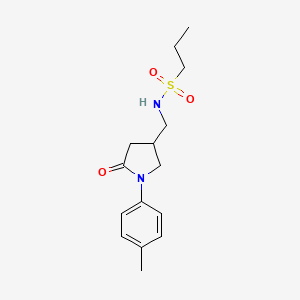
![2-[4-(2-chlorophenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2862846.png)
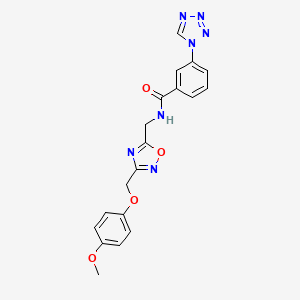

![(2E)-1-[4-(3-chlorophenyl)piperazinyl]-3-(4-fluorophenyl)prop-2-en-1-one](/img/structure/B2862852.png)

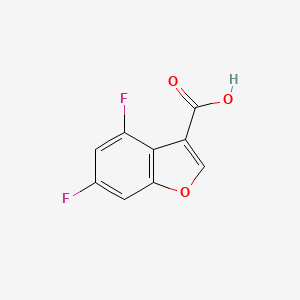
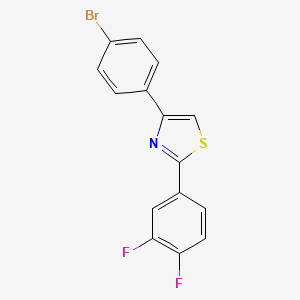
![2-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxo-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2862858.png)
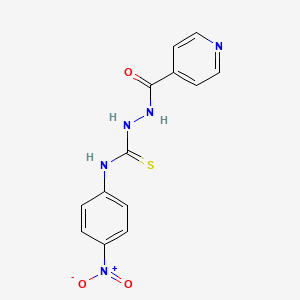
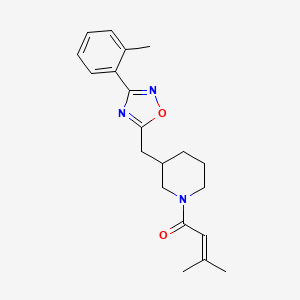
![N-(3-fluorophenyl)-6-methyl-4-piperidin-1-ylthieno[2,3-d]pyrimidine-5-carboxamide](/img/structure/B2862864.png)
![4-[(3-Chlorobenzyl)thio]-2-(4-isopropylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2862865.png)